molecular formula C14H12Cl2N4 B2388833 2-(3,5-Dichloroanilino)-4-(dimethylamino)nicotinonitrile CAS No. 339102-57-7

2-(3,5-Dichloroanilino)-4-(dimethylamino)nicotinonitrile

Cat. No. B2388833
CAS RN: 339102-57-7
M. Wt: 307.18
InChI Key: HTOFZEWEAQNMLQ-UHFFFAOYSA-N
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Description

2-(3,5-Dichloroanilino)-4-(dimethylamino)nicotinonitrile, or DCADMN for short, is a synthetic compound that has seen increasing use in scientific research. DCADMN has a variety of applications, ranging from biochemical and physiological studies to lab experiments.

Scientific Research Applications

Synthesis and Chemical Behavior

The compound's synthesis and chemical reactions underpin its utility in creating more complex chemical entities. For instance, its involvement in the synthesis of novel heterocycles, such as the reaction of 2-chloronicotinonitrile with thioureas to create new ring systems, illustrates its role in expanding the chemical repertoire for further scientific investigations (Coppola & Shapiro, 1981). Similarly, its derivatives have been studied for their corrosion inhibition action on carbon steel in acidic solutions, indicating its potential in industrial applications (Fouda et al., 2020).

Potential Applications

The compound's derivatives, such as those synthesized from reactions with palladium-mediated coupling reactions, demonstrate its versatility in creating pharmacologically relevant structures (Lavecchia et al., 2004). These structures have potential applications in the development of new drugs and materials with unique biological or physical properties. Additionally, the synthesis of amino acid-(N′-Benzoyl) hydrazide and amino acid-(N′-Nicotinoyl) hydrazide derivatives, and their antimicrobial activity, underline the compound's utility in creating bioactive molecules with potential therapeutic uses (Khattab, 2005).

Moreover, its application in the synthesis of photoactive compounds indicates its potential in photodynamic therapy, a treatment method that uses light-activated compounds to kill cancer cells or pathogens (Duan et al., 2010). This highlights its role in the development of novel treatments for diseases, showcasing the broad spectrum of its applicability in scientific research.

properties

IUPAC Name

2-(3,5-dichloroanilino)-4-(dimethylamino)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N4/c1-20(2)13-3-4-18-14(12(13)8-17)19-11-6-9(15)5-10(16)7-11/h3-7H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOFZEWEAQNMLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=NC=C1)NC2=CC(=CC(=C2)Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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